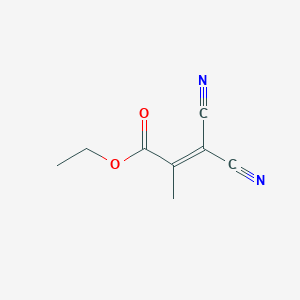
Tetracene-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracene-2,3-dicarbonitrile is an organic compound with the molecular formula C20H10N2. It is a derivative of naphthalene, characterized by the presence of two cyano groups (-CN) attached to the 2 and 3 positions of the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetracene-2,3-dicarbonitrile typically involves the reaction of naphthalene derivatives with cyanating agents. One common method includes the use of 2,3-dibromonaphthalene as a starting material, which undergoes a nucleophilic substitution reaction with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Tetracene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of naphthalenediimines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaCN in DMF, Grignard reagents in ether.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Naphthalenediimines.
Substitution: Substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Tetracene-2,3-dicarbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Tetracene-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where it can induce apoptosis in cancer cells. The cyano groups in the compound also play a crucial role in its reactivity, facilitating interactions with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dicyanobenzene
- 1,4-Dicyanobenzene
- 2,3-Naphthalenedicarbonitrile
- 2,3-Naphthalocyanine
Comparison: Compared to other similar compounds, Tetracene-2,3-dicarbonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science. Additionally, its ability to intercalate into DNA sets it apart from other dicyano compounds, highlighting its potential in medicinal chemistry .
Eigenschaften
CAS-Nummer |
127587-54-6 |
|---|---|
Molekularformel |
C20H10N2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
tetracene-2,3-dicarbonitrile |
InChI |
InChI=1S/C20H10N2/c21-11-19-9-17-7-15-5-13-3-1-2-4-14(13)6-16(15)8-18(17)10-20(19)12-22/h1-10H |
InChI-Schlüssel |
NCXFOOVVESLXRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C=C(C(=CC4=CC3=CC2=C1)C#N)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2',2'',2'''-[Methanediylbis(benzene-4,1-diylnitrilo)]tetraethanol](/img/structure/B8628268.png)
![methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate](/img/structure/B8628274.png)





![N-[4-(3,3,3-Trifluoropropoxy)benzoyl]glycine](/img/structure/B8628320.png)
